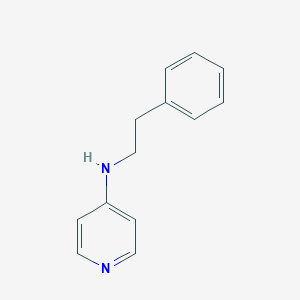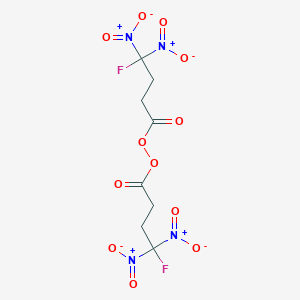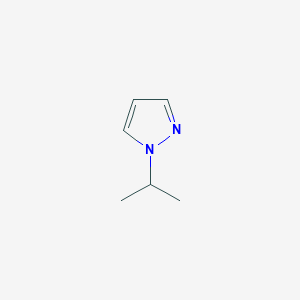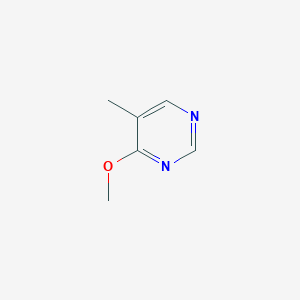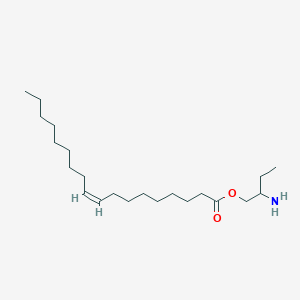
2-Aminobutyl oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminobutyl oleate is a chemical compound that has been found to have various potential applications in the field of scientific research. It is a derivative of oleic acid and has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of 2-Aminobutyl oleate is not fully understood. However, it has been proposed that it exerts its effects by modulating various signaling pathways, including the Akt/mTOR pathway and the NF-κB pathway. Additionally, it has been suggested that 2-Aminobutyl oleate may act as an antioxidant, reducing oxidative stress in cells and tissues.
Biochemical And Physiological Effects
2-Aminobutyl oleate has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). Additionally, it has been found to reduce the production of various inflammatory mediators, including prostaglandins and cytokines. Moreover, 2-Aminobutyl oleate has been found to increase the expression of various genes involved in cell survival and proliferation.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Aminobutyl oleate in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation in various tissues. Additionally, it has been found to be relatively non-toxic to cells and tissues. However, one limitation of using 2-Aminobutyl oleate in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are various future directions for the study of 2-Aminobutyl oleate. One direction is to further investigate its potential as an anticancer agent and its mechanism of action. Another direction is to study its potential as an anti-inflammatory agent in various tissues and organs. Moreover, it would be interesting to investigate its potential as a neuroprotective agent in various neurological disorders. Additionally, future studies could focus on improving the solubility and bioavailability of 2-Aminobutyl oleate to enhance its efficacy in lab experiments.
Conclusion:
2-Aminobutyl oleate is a chemical compound that has various potential applications in the field of scientific research. It has been found to have anticancer, anti-inflammatory, and neuroprotective properties, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of 2-Aminobutyl oleate in various fields of scientific research.
Synthesis Methods
2-Aminobutyl oleate can be synthesized using various methods, including the reaction of oleic acid with 2-amino-1-butanol in the presence of a catalyst. Another method involves the reaction of oleic acid with 2-amino-1-butanol using a coupling agent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst.
Scientific Research Applications
2-Aminobutyl oleate has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties, and it has been found to reduce inflammation in various tissues. Additionally, 2-Aminobutyl oleate has been studied for its neuroprotective properties, and it has been found to protect neurons from damage.
properties
CAS RN |
17705-81-6 |
|---|---|
Product Name |
2-Aminobutyl oleate |
Molecular Formula |
C22H43NO2 |
Molecular Weight |
353.6 g/mol |
IUPAC Name |
2-aminobutyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C22H43NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-20-21(23)4-2/h11-12,21H,3-10,13-20,23H2,1-2H3/b12-11- |
InChI Key |
PAJXKWALMFXULT-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CC)N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)N |
Other CAS RN |
17705-81-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



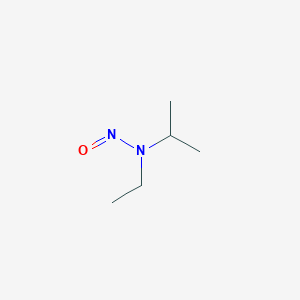

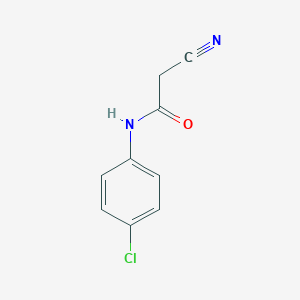
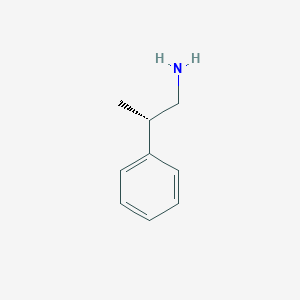
![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone](/img/structure/B96722.png)
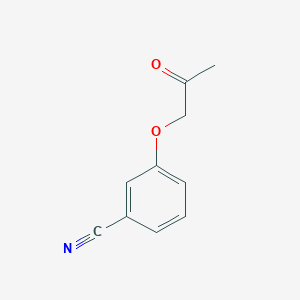
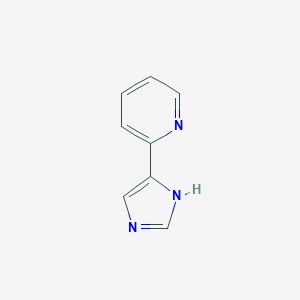
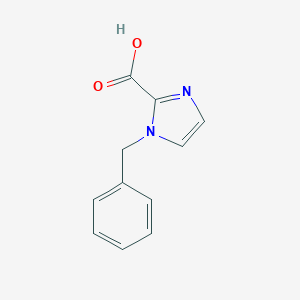

![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)
